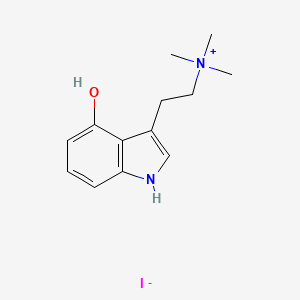
4-hydroxy TMT (iodide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-hydroxy TMT (iodide) typically begins with 4-acetoxy-N,N,N-trimethyltryptammonium iodide (4-AcO-TMT iodide). The synthetic route involves the following steps :
Methylation: 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate is methylated in the presence of excess iodomethane, resulting in 4-AcO-TMT iodide.
Hydrolysis: 4-AcO-TMT iodide is then hydrolyzed in aqueous acetic acid to yield 4-hydroxy TMT (iodide).
Purification: The final product is purified by recrystallization in a methanolic solution.
Análisis De Reacciones Químicas
4-hydroxy TMT (iodide) undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly involving the trimethylammonium group.
Common reagents used in these reactions include iodomethane for methylation and acetic acid for hydrolysis . The major products formed from these reactions are typically other tryptamine derivatives.
Aplicaciones Científicas De Investigación
4-hydroxy TMT (iodide) has several scientific research applications :
Chemistry: It is used as a reference standard in analytical chemistry for studying tryptamine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic effects, especially in the context of psychedelic-assisted therapy.
Industry: It is used in the production of other tryptamine derivatives and as a research chemical in various industrial applications.
Mecanismo De Acción
4-hydroxy TMT (iodide) exerts its effects primarily through its interaction with serotonin receptors . It binds to 5-HT1A, 5-HT2A, and 5-HT2B receptors, with agonist activity at 5-HT2A being particularly significant for its psychedelic effects . The compound does not show significant activity at the 5-HT3 receptor .
Comparación Con Compuestos Similares
4-hydroxy TMT (iodide) is similar to other tryptamine derivatives such as psilocybin, psilocin, and bufotenidine . it is unique in its specific binding profile and lack of activity at the 5-HT3 receptor . Other similar compounds include:
Psilocybin: A well-known psychedelic compound with a phosphate group on carbon 4.
Psilocin: The active metabolite of psilocybin, lacking the phosphate group.
Bufotenidine: A compound found in toad venom with strong activity at the 5-HT3 receptor.
Propiedades
Fórmula molecular |
C13H19IN2O |
|---|---|
Peso molecular |
346.21 g/mol |
Nombre IUPAC |
2-(4-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H18N2O.HI/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(16)13(10)11;/h4-6,9,14H,7-8H2,1-3H3;1H |
Clave InChI |
QNUXJABHEYPNKW-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

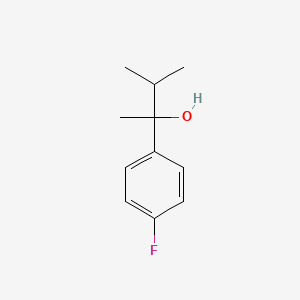

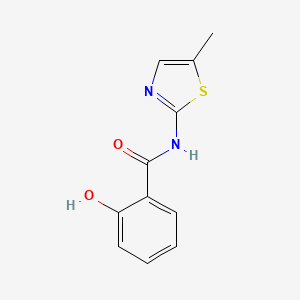

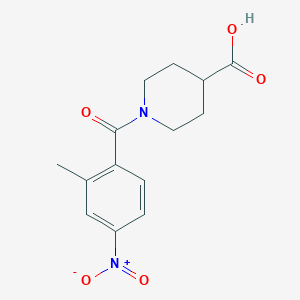
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
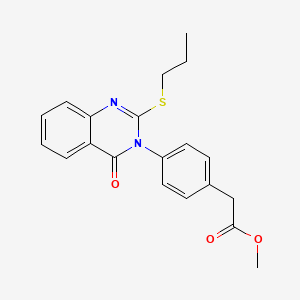
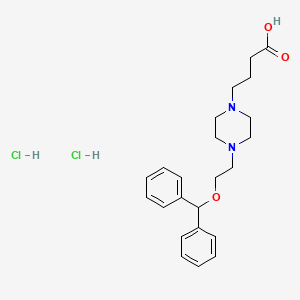
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
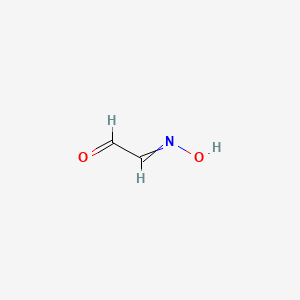
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
